molecular formula C10H6ClF B11911658 1-Chloro-8-fluoronaphthalene

1-Chloro-8-fluoronaphthalene

Cat. No.: B11911658
M. Wt: 180.60 g/mol
InChI Key: VBWIRWMWBMCOGU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Chloro-8-fluoronaphthalene (C₁₀H₆ClF) is a dihalogenated naphthalene derivative with chlorine and fluorine substituents at the 1- and 8-positions, respectively. This peri-substitution pattern (positions 1 and 8) induces steric and electronic effects, influencing molecular geometry, reactivity, and intermolecular interactions.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H6ClF

Molecular Weight

180.60 g/mol

IUPAC Name

1-chloro-8-fluoronaphthalene

InChI

InChI=1S/C10H6ClF/c11-8-5-1-3-7-4-2-6-9(12)10(7)8/h1-6H

InChI Key

VBWIRWMWBMCOGU-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C(=C1)F)C(=CC=C2)Cl

Origin of Product

United States

Preparation Methods

Diazo Reaction

α-Naphthylamine reacts with hydrochloric acid (HCl) and sodium nitrite (NaNO₂) at 5°C to form a diazonium salt. Optimal molar ratios of α-naphthylamine to NaNO₂ (1:1.01–1.05) minimize side reactions like dimerization:

C10H9N+HCl+NaNO2C10H7N2+Cl+NaOH+H2O\text{C}{10}\text{H}9\text{N} + \text{HCl} + \text{NaNO}2 \rightarrow \text{C}{10}\text{H}7\text{N}2^+\text{Cl}^- + \text{NaOH} + \text{H}_2\text{O}

This step achieves >95% conversion under controlled pH and temperature.

Substitution with Fluoboric Acid

The diazonium salt reacts with fluoboric acid (HBF₄) to form α-naphthylamine diazonium fluoborate. Stirring at 5°C for 0.25 h ensures complete substitution, with filtration and drying (50–65°C) yielding a stable intermediate.

Thermal Decomposition

Heating the fluoborate complex to 85–90°C in a hot air stream induces decomposition to 1-fluoronaphthalene. This step avoids solvent use, reducing waste:

C10H7N2BF4C10H7F+N2+BF3\text{C}{10}\text{H}7\text{N}2\text{BF}4 \rightarrow \text{C}{10}\text{H}7\text{F} + \text{N}2 \uparrow + \text{BF}3

The crude product is purified via distillation, achieving 75–85% purity before chlorination.

Chlorination of 1-Fluoronaphthalene

Chlorine gas is introduced to 1-fluoronaphthalene in the presence of AlCl₃ at 50°C. The fluorine atom’s meta-directing effect facilitates chlorination at position 8, yielding this compound with 65–75% isolated yield.

Catalytic Concerted Nucleophilic Aromatic Substitution (CSNAr)

ParameterValue
Catalystt-Bu-P4 (5 mol%)
SolventDMF
Temperature80°C
Yield82–88%
Selectivity>95% (8-position)

This method bypasses harsh reagents and achieves higher yields than traditional routes.

Comparative Analysis of Synthetic Routes

MethodYield (%)SelectivityCostScalability
Direct Halogenation40–55ModerateLowModerate
Diazotization65–75HighMediumHigh
CSNAr Catalysis82–88Very HighHighLimited

The diazotization route balances cost and scalability, making it industrially preferred. Conversely, CSNAr offers superior selectivity but requires expensive catalysts .

Chemical Reactions Analysis

1-Chloro-8-fluoronaphthalene undergoes several types of chemical reactions, including:

    Substitution Reactions: It can participate in nucleophilic aromatic substitution (SNAr) reactions, where the chlorine or fluorine atom is replaced by a nucleophile. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

    Oxidation and Reduction: The compound can be oxidized using agents like potassium permanganate or reduced using hydrogen gas in the presence of a palladium catalyst.

    Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions with boronic acids to form biaryl compounds. This reaction typically requires a palladium catalyst and a base such as potassium carbonate.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound with the naphthalene ring.

Scientific Research Applications

1-Chloro-8-fluoronaphthalene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.

    Medicine: It serves as a precursor in the synthesis of drugs that target specific biological pathways, such as inhibitors of certain enzymes.

    Industry: It is utilized in the production of specialty chemicals and materials, including polymers and dyes.

Mechanism of Action

The mechanism by which 1-Chloro-8-fluoronaphthalene exerts its effects depends on the specific application. In nucleophilic aromatic substitution reactions, the compound undergoes a concerted mechanism via the formation of a single transition state. The presence of electron-withdrawing groups on the naphthalene ring stabilizes the transition state, facilitating the substitution process.

In biological systems, the compound may interact with specific enzymes or receptors, altering their activity. The exact molecular targets and pathways involved can vary based on the structure of the compound and the biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 1-chloro-8-fluoronaphthalene with structurally related naphthalene derivatives, focusing on substituent effects, physicochemical properties, and applications.

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Substituents Boiling Point (°C) Density (g/cm³) LogP
This compound Not provided C₁₀H₆ClF ~176.59* Cl (1), F (8) N/A N/A ~3.2†
8-Chloro-1-methylnaphthalene 84796-01-0 C₁₁H₉Cl 176.64 Cl (8), CH₃ (1) N/A N/A 4.2
8-Chloronaphthalene-1-carboxaldehyde 129994-50-9 C₁₁H₇ClO 190.63 Cl (8), CHO (1) 334.7 (predicted) 1.295 (predicted) N/A
1-Cyano-8-fluoronaphthalene 33718-13-7 C₁₁H₆FN 171.17 CN (1), F (8) N/A N/A 2.85
1-Chloronaphthalene 90-13-1 C₁₀H₇Cl 162.62 Cl (1) 385.2‡ N/A 3.5

*Calculated based on atomic masses. †Estimated from analogous halogenated naphthalenes. ‡At 0.70 kPa .

Key Comparisons

Substituent Effects on Geometry Peri-substituted derivatives (e.g., 1-Cl-8-F and 1-CN-8-F) exhibit significant distortion in the naphthalene scaffold due to steric interactions between substituents. X-ray crystallography of related compounds (e.g., 1-Br-8-SePh) reveals bond elongation and angular deviations in the naphthalene ring .

Physicochemical Properties Boiling Points: 8-Chloronaphthalene-1-carboxaldehyde has a higher predicted boiling point (334.7°C) due to the polar aldehyde group, whereas halogenated derivatives (e.g., 1-chloronaphthalene) exhibit lower volatility . Lipophilicity (LogP): Methyl and chloro substituents increase hydrophobicity (LogP = 4.2 for 8-chloro-1-methylnaphthalene), while cyano groups reduce it (LogP = 2.85 for 1-cyano-8-fluoronaphthalene) .

Synthetic Utility

  • This compound serves as a precursor for cross-coupling reactions, leveraging the orthogonal reactivity of Cl and F substituents. In contrast, carboxaldehyde derivatives are used in condensation reactions to synthesize Schiff bases .
  • Methyl-substituted analogs (e.g., 8-chloro-1-methylnaphthalene) are less reactive in nucleophilic substitutions due to steric hindrance from the methyl group .

Fluorinated naphthalenes may exhibit distinct metabolic pathways due to fluorine’s resistance to oxidation .

Biological Activity

1-Chloro-8-fluoronaphthalene is an organic compound belonging to the naphthalene derivatives, characterized by the presence of a chlorine atom at the 1-position and a fluorine atom at the 8-position of the naphthalene ring. Its unique substitution pattern influences its chemical reactivity and biological activity, making it a compound of interest in medicinal chemistry and organic synthesis.

The molecular formula of this compound is C10H6ClF, with a molecular weight of approximately 180.60 g/mol. The halogen atoms in its structure significantly enhance its interaction with biological targets, potentially leading to various pharmacological effects.

Biological Activity

Research into the biological activity of this compound suggests several promising avenues, particularly in antimicrobial and anticancer applications.

Antimicrobial Activity

Studies indicate that compounds with halogen substituents often exhibit enhanced antimicrobial properties. The presence of chlorine and fluorine in this compound may facilitate interactions with microbial cell membranes or enzymes, leading to increased efficacy against various pathogens. For instance, similar compounds have shown activity against Gram-positive and Gram-negative bacteria, suggesting that further exploration of this compound could yield significant antimicrobial agents.

Anticancer Potential

The anticancer properties of halogenated naphthalene derivatives have been documented in several studies. The mechanism often involves the inhibition of specific enzymatic pathways crucial for cancer cell proliferation. Preliminary research indicates that derivatives like this compound may inhibit tumor growth by inducing apoptosis in cancer cells.

The biological mechanisms through which this compound exerts its effects are still under investigation. However, several hypotheses include:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways critical for cell survival and proliferation.
  • Reactive Oxygen Species (ROS) Generation : Halogenated compounds can induce oxidative stress in cells, leading to apoptosis.
  • Interaction with DNA : There is potential for these compounds to intercalate into DNA structures, disrupting replication and transcription processes.

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, a comparison with structurally related compounds is useful:

Compound NameStructure DescriptionUnique Features
1-Chloro-6-fluoronaphthaleneChlorine at the 1st positionExhibits strong antimicrobial properties
2-Chloro-1-fluoronaphthaleneChlorine at the 2nd positionDifferent reactivity profile due to substitution
1-FluoronaphthaleneFluorine at the 1st positionSimpler reactivity; lacks chlorine
6-ChloronaphthaleneChlorine at the 6th positionDifferent electronic properties due to fluorine absence

Q & A

Q. What are the common synthetic routes for 1-Chloro-8-fluoronaphthalene, and how do reaction conditions influence yield and purity?

  • Methodological Answer : Synthesis typically involves halogenation of naphthalene derivatives. Fluorination can be achieved using fluorine gas or fluorinating agents (e.g., DAST) under controlled conditions, while chlorination may employ chlorine gas or chlorinating reagents (e.g., PCl₅). Catalyst choice (e.g., AlCl₃ for Friedel-Crafts reactions) and solvent polarity significantly impact regioselectivity. For example, polar aprotic solvents like DMF may favor electrophilic substitution at the 8-position. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the desired isomer .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹⁹F and ¹H) identifies substituent positions and confirms regiochemistry. For instance, coupling patterns in ¹H NMR distinguish between peri (adjacent) and distal substituents. Mass spectrometry (MS) confirms molecular weight and fragmentation patterns, while X-ray crystallography provides definitive structural validation. UV-Vis spectroscopy can track electronic effects of the chloro and fluoro groups on aromatic conjugation .

Q. How can researchers assess the environmental persistence of this compound in aqueous systems?

  • Methodological Answer : Conduct hydrolysis studies under varying pH and temperature conditions, monitoring degradation via HPLC or GC-MS. Compare half-lives with structurally similar compounds (e.g., 1-fluoronaphthalene) to evaluate the chloro group’s impact on stability. Biodegradation assays using microbial consortia can assess microbial breakdown pathways. Environmental fate models (e.g., EPI Suite) predict partitioning coefficients (log Kow) and bioaccumulation potential .

Advanced Research Questions

Q. What stereochemical outcomes arise during the microbial metabolism of this compound, and how do substituents influence enzymatic selectivity?

Q. How do conflicting reports on the compound’s toxicity in mammalian models arise, and what methodologies resolve these discrepancies?

  • Methodological Answer : Discrepancies may stem from variations in exposure routes (oral vs. inhalation), dose regimens, or interspecies differences. Apply the Risk of Bias (RoB) framework (Table C-6/C-7) to evaluate study design rigor. For example, ensure dose randomization and allocation concealment in animal studies. Meta-analyses integrating data from the ToxCast database and ATSDR toxicological profiles can identify consistent adverse outcomes (e.g., hepatic effects) across studies .

Q. What strategies optimize the regioselective synthesis of this compound derivatives for pharmaceutical applications?

  • Methodological Answer : Use directing groups (e.g., sulfonic acid) to control halogenation sites. For example, install a sulfonyl group at C-1 to direct fluorination to C-8, followed by deprotection. Computational tools (DFT calculations) predict substituent effects on transition-state energies. Flow chemistry systems enhance reproducibility by maintaining precise reaction parameters (temperature, residence time), reducing side-product formation .

Q. How does the electronic interplay between chloro and fluoro substituents affect the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The electron-withdrawing fluoro group deactivates the ring, reducing electrophilic substitution rates but enhancing stability in palladium-catalyzed couplings (e.g., Suzuki-Miyaura). Compare Hammett constants (σmeta for F = 0.34, Cl = 0.37) to predict substituent effects on reaction kinetics. Kinetic isotope effects (KIEs) using deuterated analogs quantify rate-determining steps in catalytic cycles .

Data Analysis and Interpretation

Q. What statistical approaches are recommended for reconciling contradictory data on the compound’s environmental detection limits?

  • Methodological Answer : Apply multivariate analysis (e.g., PCA) to datasets from EPA’s Toxicity Forecaster (ToxCast) and NIST chemistry databases. Use Bland-Altman plots to assess agreement between analytical methods (e.g., GC-MS vs. HPLC-UV). Sensitivity analyses identify outliers caused by matrix effects (e.g., soil organic matter interfering with extraction efficiency) .

Q. How can researchers design in vitro assays to differentiate between cytotoxic and genotoxic effects of this compound?

  • Methodological Answer : Combine the Ames test (for mutagenicity) with comet assays (DNA strand breaks) and MTT assays (cell viability). Use hepatic cell lines (e.g., HepG2) for metabolic activation. Dose-response curves with IC50 values distinguish cytotoxic thresholds from genotoxic effects. Confocal microscopy tracks reactive oxygen species (ROS) generation linked to DNA damage .

Q. What computational models predict the compound’s interaction with biological targets, such as cytochrome P450 enzymes?

  • Methodological Answer :
    Molecular docking (AutoDock Vina) simulates binding poses of this compound within enzyme active sites. QSAR models correlate substituent electronic parameters (e.g., Hammett σ) with inhibition constants (Ki). MD simulations (AMBER/CHARMM) assess binding stability over time. Validate predictions with in vitro enzyme inhibition assays using recombinant CYP isoforms .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.